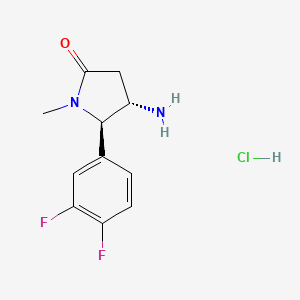

(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

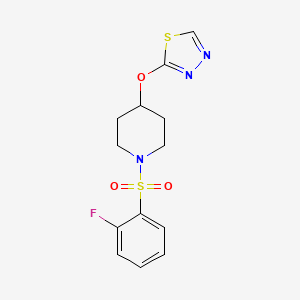

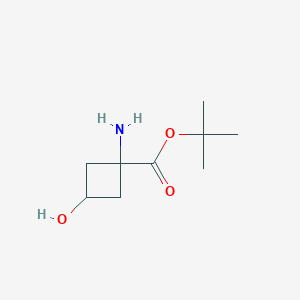

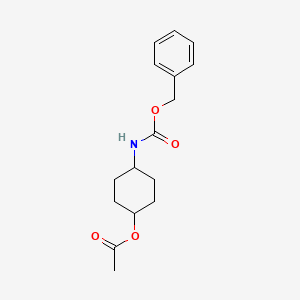

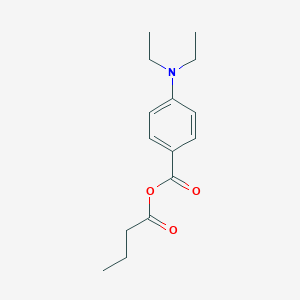

“(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride” is a chemical compound with the molecular formula C11H12F2N2O . It contains 30 bonds in total, including 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds . The molecule also includes 1 six-membered ring, 1 positively charged N, 1 quaternary N, 1 hydroxyl group, and 1 secondary alcohol .

Molecular Structure Analysis

The molecular structure of “(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride” is determined by its atomic composition and the arrangement of those atoms. It contains 11 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The (4S,5R) notation indicates the configuration of the chiral centers in the molecule .Scientific Research Applications

- Applications :

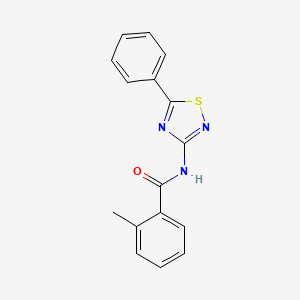

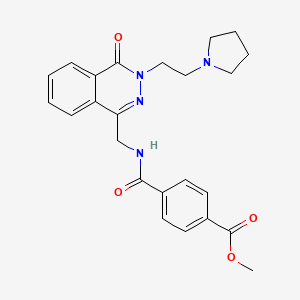

- Insights : The resulting structure revealed specific ligand–protein interactions, explaining the high affinity of EN300-391963 for the mGlu 2 receptor site .

- Specific Case : In the context of two dichloronitrobenzene compounds, EN300-391963’s metabolic mechanism was elucidated, shedding light on its degradation pathways .

Neuropharmacology and Metabotropic Glutamate Receptors (mGlu 2/3) Antagonism

Structural Biology and Ligand–Protein Interactions

Environmental Biodegradation

Chemical Synthesis and Medicinal Chemistry

Mechanism of Action

Target of Action

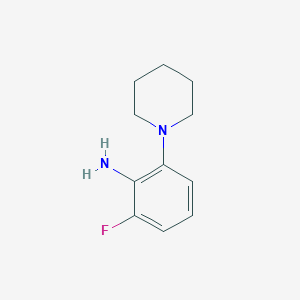

The primary target of EN300-391963 is the metabotropic glutamate 2 and 3 (mGlu 2/3) receptors . These receptors are part of the glutamate receptor family, which plays a crucial role in the central nervous system. They are involved in a variety of neurological processes, including learning, memory, and pain perception.

Mode of Action

EN300-391963 acts as a potent, selective, and maximally efficacious antagonist of the mGlu 2/3 receptors . This means it binds to these receptors and blocks their activity, preventing the normal action of glutamate and altering the transmission of signals in the brain.

Result of Action

The antagonistic action of EN300-391963 on the mGlu 2/3 receptors results in a decrease in the activity of these receptors. This can lead to changes in neuronal excitability and synaptic transmission, potentially resulting in antidepressant-like effects .

properties

IUPAC Name |

(4S,5R)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H/t9-,11+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEBSZUJXXPUDC-QLSWKGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)N)C2=CC(=C(C=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]propanamide](/img/structure/B2777380.png)

![(Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2777382.png)

![5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B2777385.png)

![N-cycloheptyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2777399.png)